molecular formula C15H17NO2 B606476 Carboetomidate CAS No. 1257067-10-9

Carboetomidate

货号: B606476
CAS 编号: 1257067-10-9
分子量: 243.3
InChI 键: YRYOWTHHYBWOJL-GFCCVEGCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carboetomidate is a pyrrole analog of etomidate, a sedative hypnotic agent. It was specifically designed to retain the beneficial properties of etomidate while minimizing its suppression of adrenocortical function. This compound acts on gamma-aminobutyric acid type A receptors, providing potent hypnotic effects with minimal cardiovascular depression .

准备方法

Synthetic Routes and Reaction Conditions: Carboetomidate is synthesized by modifying the structure of etomidate. The basic nitrogen in the imidazole ring of etomidate is replaced with a carbon-hydrogen moiety to form the pyrrole ring in this compound . The synthetic route involves the following steps:

    Formation of the Pyrrole Ring: The starting material, ethyl 1-phenylethyl-1H-pyrrole-2-carboxylate, is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Esterification: The pyrrole compound undergoes esterification to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: Carboetomidate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into reduced derivatives.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction results in reduced forms of this compound .

科学研究应用

Sedative-Hypnotic Properties

Carboetomidate exhibits significant sedative-hypnotic effects, making it a candidate for use in various medical scenarios. Research has demonstrated that this compound is a potent hypnotic agent in animal models, such as Xenopus laevis tadpoles and Sprague-Dawley rats. In these studies, the loss of righting reflex (LORR) was used to assess hypnotic potency, with results indicating that this compound can induce LORR effectively at specific concentrations .

Table 1: Hypnotic Potency of this compound

SpeciesAssessment MethodEC50 (μM)
Xenopus laevisLoss of Righting Reflex5.4 ± 0.5
Sprague-Dawley RatsIntravenous AdministrationNot specified

Impact on Steroid Synthesis

One of the most significant advantages of this compound over etomidate is its reduced ability to inhibit steroid synthesis. This compound is approximately three orders of magnitude less potent than etomidate in inhibiting cortisol synthesis in vitro and does not suppress adrenocorticotropic hormone-stimulated steroid production in vivo . This characteristic is particularly beneficial for patients who may be sensitive to adrenocortical suppression.

Table 2: Comparison of Steroid Synthesis Inhibition

CompoundIn Vitro Cortisol Synthesis InhibitionIn Vivo Steroid Production Suppression
This compoundSignificantly lower than etomidateNone
EtomidateHighYes

Clinical Utility in Critically Ill Patients

Given its favorable pharmacological profile, this compound has potential applications as a sedative-hypnotic agent in critically ill patients. Its minimal hemodynamic effects and lack of significant adrenocortical suppression make it an attractive option for sedation during procedures or in intensive care settings . Studies have suggested that this compound could serve as a maintenance agent for sedation without compromising adrenal function.

Case Studies and Research Findings

Several studies have explored the implications of using this compound in clinical practice:

  • Study on Continuous Infusion : A study evaluated the effects of continuous infusion of this compound compared to etomidate and methoxycarbonyl etomidate on adrenocortical function in rats. Results indicated that while etomidate significantly suppressed serum corticosterone levels, this compound maintained stable levels during infusion, suggesting its suitability for prolonged sedation without adverse effects on adrenal function .
  • Molecular Binding Studies : Research investigating the binding affinities of this compound and etomidate to 11β-hydroxylase revealed that this compound does not bind with high affinity to this enzyme, which correlates with its reduced impact on steroid synthesis . This finding supports the hypothesis that structural differences between the two compounds account for their differing pharmacological profiles.

作用机制

Carboetomidate exerts its effects by binding to and enhancing the function of gamma-aminobutyric acid type A receptors. This binding increases the inhibitory effects of gamma-aminobutyric acid, leading to sedation and hypnosis. Unlike etomidate, this compound does not bind with high affinity to 11beta-hydroxylase, thereby minimizing the suppression of adrenocortical steroid synthesis .

相似化合物的比较

Uniqueness of Carboetomidate: this compound is unique in its ability to provide potent hypnotic effects without significantly suppressing adrenocortical function. This makes it a promising candidate for use in critically ill patients where maintaining adrenocortical function is crucial .

生物活性

Carboetomidate is a pyrrole analog of etomidate, designed primarily to retain the hypnotic properties of etomidate while minimizing its adverse effects on adrenal function. This article explores the biological activity of this compound, including its pharmacodynamics, binding affinities, and potential clinical applications, supported by data tables and case studies.

Overview of this compound

This compound was synthesized to provide sedation without significantly suppressing adrenocortical function, a common side effect associated with etomidate. The compound exhibits a unique mechanism of action primarily through modulation of GABAA_A receptors while demonstrating markedly reduced potency in inhibiting cortisol synthesis compared to etomidate.

GABAA_A Receptor Modulation:
this compound enhances the activity of wild-type GABAA_A receptors but does not affect etomidate-insensitive mutant receptors. This selectivity is crucial for maintaining sedative effects while avoiding significant adrenal suppression.

Cortisol Synthesis Inhibition:
this compound is approximately three orders of magnitude less potent than etomidate in inhibiting cortisol synthesis in vitro. This reduced potency is attributed to its lower binding affinity to the enzyme 11β-hydroxylase, which plays a critical role in steroidogenesis.

In Vitro Studies

  • Cortisol Synthesis Inhibition:
    • Method: H295R human adrenocortical cell assay.
    • Results: this compound showed negligible inhibition of cortisol production at concentrations that effectively inhibited etomidate.
    • Table 1: Inhibition Potency Comparison
    CompoundIC50 (µM)Relative Potency
    Etomidate0.02Reference
    This compound6.0300x less potent
  • Binding Affinity Studies:
    • Method: Photoincorporation assays using [^3H]azi-etomidate.
    • Results: Etomidate significantly inhibited photoincorporation into 11β-hydroxylase, whereas this compound did not exhibit detectable binding.

In Vivo Studies

  • Hypnotic Potency:
    • Model: Loss of righting reflex (LORR) in tadpoles and rats.
    • Results: this compound induced LORR with an EC50 of approximately 5.4 µM in tadpoles and demonstrated similar effects in rats without significant toxicity.
    • Table 2: LORR Induction Results
    SpeciesDose (µM)% LORR Induced
    Xenopus laevis (Tadpoles)10-40100%
    Sprague Dawley RatsVariable100% at highest doses
  • Hemodynamic Effects:
    • This compound caused minimal hemodynamic changes in rat models, indicating a favorable profile for use in critically ill patients where cardiovascular stability is essential.

Case Studies and Clinical Implications

Clinical Application in Critically Ill Patients:
this compound's reduced impact on adrenal function makes it a promising candidate for sedation in critically ill patients who may be susceptible to adrenal insufficiency. Its ability to provide sedation without significant hemodynamic instability positions it as a safer alternative to traditional sedatives like etomidate.

Research Findings:

  • A study highlighted that this compound does not suppress ACTH-stimulated steroid production in vivo, reinforcing its potential utility in scenarios where adrenal preservation is vital .

属性

IUPAC Name

ethyl 1-[(1R)-1-phenylethyl]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-3-18-15(17)14-10-7-11-16(14)12(2)13-8-5-4-6-9-13/h4-12H,3H2,1-2H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYOWTHHYBWOJL-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN1C(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CN1[C@H](C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673042
Record name Ethyl 1-[(1R)-1-phenylethyl]-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257067-10-9
Record name Carboetomidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257067109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 1-[(1R)-1-phenylethyl]-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBOETOMIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01VLA3L1CS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。